molecular formula C20H19NO6S2 B2671190 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 303033-65-0

2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B2671190
CAS No.: 303033-65-0
M. Wt: 433.49
InChI Key: FGRRWKJKTCQMOG-UHFFFAOYSA-N
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Description

2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is an organic compound known for its distinctive molecular structure, encompassing a thiophene ring, a benzoic acid moiety, and an ethoxycarbonyl group. This compound stands out in various research fields, including medicinal chemistry and materials science, due to its multifunctional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves multiple steps. Initially, the ethoxycarbonyl group is introduced onto the thiophene ring through an esterification process. This step is followed by the formation of the dioxopyrrolidin moiety via a cyclization reaction. Finally, the benzoic acid moiety is appended using a sulfoxidation reaction.

Industrial Production Methods: Industrial production of this compound typically leverages high-efficiency catalysis and optimized reaction conditions to ensure maximum yield. Multi-step continuous flow synthesis is preferred in large-scale operations to enhance the production rate while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative cleavage can be employed to break down the ethoxycarbonyl group, leading to simpler derivatives.

  • Reduction: Reduction reactions typically target the dioxopyrrolidin ring to yield less oxidized forms.

  • Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Conditions involving halogenation or nitration with reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: Reactions typically yield derivatives like benzoic acid esters, substituted thiophenes, and pyrrolidinone derivatives, depending on the reactants and conditions used.

Scientific Research Applications

2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid finds diverse applications:

In Chemistry: It serves as a building block for complex organic synthesis and the development of advanced materials.

In Biology: Research indicates its potential in creating bioactive molecules that can interact with various biological targets, particularly enzymes and receptors.

In Medicine: The compound shows promise in drug development, particularly for anti-inflammatory and anticancer therapies due to its ability to modulate key signaling pathways.

In Industry: It is used in the manufacture of specialty chemicals and materials, benefiting from its structural versatility and reactivity.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, primarily through its thiophene and pyrrolidinone moieties. These interactions involve the modulation of enzymatic activity and signaling pathways, particularly those related to oxidative stress and inflammation. The benzoic acid moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Compared to other compounds like 2-(4-methylthiophen-2-yl)benzoic acid and 3-(ethoxycarbonyl)-2,5-dimethylthiophene, 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to the combined presence of the thiophene ring, the dioxopyrrolidin structure, and the benzoic acid moiety. This combination imparts a higher degree of reactivity and versatility, making it more suitable for a wider range of applications.

Similar Compounds

  • 2-(4-methylthiophen-2-yl)benzoic acid

  • 3-(ethoxycarbonyl)-2,5-dimethylthiophene

  • 1-(benzo[d]thiazol-2-yl)-3-(ethoxycarbonyl)-2,5-dimethylpyrrole

Properties

IUPAC Name

2-[1-(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-4-27-20(26)16-10(2)11(3)28-18(16)21-15(22)9-14(17(21)23)29-13-8-6-5-7-12(13)19(24)25/h5-8,14H,4,9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRRWKJKTCQMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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